N-(3-bromophenyl)azetidine-3-carboxamide
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Overview
Description
N-(3-bromophenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidine is a four-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine-3-carboxylic acid (3-bromo-phenyl)-amide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or aziridines.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Bromination of Phenyl Ring: The bromine atom can be introduced to the phenyl ring through electrophilic aromatic substitution using bromine or brominating agents.
Amidation Reaction: The final step involves the formation of the amide bond between the azetidine-3-carboxylic acid and the 3-bromo-phenyl group using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for azetidine-3-carboxylic acid (3-bromo-phenyl)-amide would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the phenyl ring.
Reduction: Reduction reactions can target the amide group or the bromine atom on the phenyl ring.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or dehalogenated compounds.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of azetidine-3-carboxylic acid (3-bromo-phenyl)-amide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid derivatives: Compounds with different substituents on the azetidine ring.
Phenyl amides: Compounds with various substituents on the phenyl ring.
Bromo-substituted aromatic compounds: Compounds with bromine atoms on different positions of the aromatic ring.
Uniqueness
N-(3-bromophenyl)azetidine-3-carboxamide is unique due to the combination of the azetidine ring, the carboxylic acid group, and the 3-bromo-phenyl group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(3-bromophenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-2-1-3-9(4-8)13-10(14)7-5-12-6-7/h1-4,7,12H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWIRLJOFGVAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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